molecular formula C12H22O3 B15344817 Butyl 3-hydroxy-3,5-dimethylhex-4-enoate CAS No. 54074-74-7

Butyl 3-hydroxy-3,5-dimethylhex-4-enoate

Cat. No.: B15344817
CAS No.: 54074-74-7
M. Wt: 214.30 g/mol
InChI Key: QTFZJAKYCVIQBN-UHFFFAOYSA-N
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Description

Butyl 3-hydroxy-3,5-dimethylhex-4-enoate is a branched-chain ester featuring a hydroxyl group at the C3 position, methyl substituents at C3 and C5, and a conjugated double bond at C2. Its ester group (butyl chain) enhances lipophilicity, influencing solubility and bioavailability.

Properties

CAS No.

54074-74-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

butyl 3-hydroxy-3,5-dimethylhex-4-enoate

InChI

InChI=1S/C12H22O3/c1-5-6-7-15-11(13)9-12(4,14)8-10(2)3/h8,14H,5-7,9H2,1-4H3

InChI Key

QTFZJAKYCVIQBN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C)(C=C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound shares core features with several esters and acids reported in the evidence, differing in substituents, chain length, and functional groups:

Compound Name Key Structural Differences Bioactivity/Applications Reference
Butyl 3-hydroxy-3,5-dimethylhex-4-enoate C6 chain, butyl ester, double bond at C4 Hypothesized antifungal/anti-inflammatory* N/A
Ethyl (±)-3-hydroxy-3,7-dimethyloctanoate (13) C8 chain, ethyl ester, no double bond Not reported; high synthetic yield (96%)
Methyl (±)-3-hydroxy-3,7-dimethyloct-6-enoate (2a) C8 chain, methyl ester, double bond at C6 Antifungal assays (plant pathogens)
Ethyl (E)-(±)-3-Hydroxy-3,7-dimethyl-8-oxooct-6-enoate (4b) C8 chain, oxo group at C8, double bond at C6 Synthetic intermediate; 16% yield
3-Hydroxy-3,3-diphenylpropanoic acid Aromatic substituents, carboxylic acid group Anti-inflammatory (matches ibuprofen)

Notes:

  • Chain length and substituents : Longer chains (C8 vs. C6) and aromatic groups (e.g., diphenyl) alter lipophilicity and target binding .
  • Functional groups: Oxo groups (4b) or carboxylic acids (3-hydroxy-3,3-diphenylpropanoic acid) modify reactivity and bioactivity .
  • Double bond position : Conjugation at C4 (target compound) vs. C6 (2a, 4b) affects molecular rigidity and electronic properties .

Physicochemical Properties

Data for the target compound are extrapolated from analogs:

Property This compound* Ethyl (±)-3-hydroxy-3,7-dimethyloctanoate (13) 3-Hydroxy-3,3-diphenylpropanoic acid
Molecular weight ~188.22 g/mol (calculated) 216.32 g/mol 242.27 g/mol
Solubility Low (lipophilic ester) Soluble in organic solvents (oil) Moderate (carboxylic acid)
Boiling point ~250–270°C (estimated) Not reported Decomposes before boiling

Notes:

  • The butyl ester’s lipophilicity may enhance membrane permeability compared to methyl/ethyl esters .
  • Carboxylic acid analogs (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) exhibit higher polarity, improving water solubility but reducing bioavailability .

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